molecular formula C12H15N3 B1419149 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine CAS No. 1157056-08-0

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine

Cat. No. B1419149
CAS RN: 1157056-08-0
M. Wt: 201.27 g/mol
InChI Key: VNMNNUSKIAXVAQ-UHFFFAOYSA-N
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Description

“1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .


Synthesis Analysis

The synthesis of imidazole derivatives often involves a sequence of reactions. For instance, a practical synthetic route to a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, involves a three-step sequence including cyclisation, hydrolysis, and methylation .


Molecular Structure Analysis

Imidazole is a planar, five-membered heteroaromatic molecule with 3 carbon and 2 nitrogen atoms in 1 and 3 positions . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly stable to thermal, acid, base, oxidation, and reduction conditions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been shown to exhibit significant activity against various bacterial strains. For instance, certain compounds within this class have demonstrated marked activity against E. coli, S. aureus, and B. subtilis .

Quorum Sensing Inhibition

These compounds can play a role in disrupting bacterial communication pathways known as quorum sensing. This disruption can lead to a reduction in the transcription of genes responsible for bacterial luminescence, which is a critical factor in the virulence and pathogenicity of some bacteria .

Chemical Synthesis

Imidazole derivatives are used in chemical synthesis, particularly in the production of di- and tri-substituted imidazolones, which are valuable intermediates in organic synthesis .

Antioxidant Potential

Some imidazole derivatives have been synthesized and evaluated for their antioxidant potential, showing good scavenging potential compared to ascorbic acid, which is a positive control used in antioxidant assays .

Therapeutic Potential

The imidazole ring is a common feature in molecules with therapeutic potential. It has been incorporated into various compounds that have been studied for their potential use in treating different diseases due to their pharmacological properties .

Synthesis of Functional Molecules

Imidazoles serve as an important structural motif in functional molecules utilized across diverse applications. The development of novel methods for the synthesis of substituted imidazoles remains strategically important due to their wide range of uses .

Future Directions

The future directions for “1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . Their broad range of chemical and biological properties makes them promising candidates for the development of new drugs .

properties

IUPAC Name

1-(5-phenyl-1H-imidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-10(13)12-14-8-11(15-12)9-6-4-3-5-7-9/h3-8,10H,2,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMNNUSKIAXVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine

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